molecular formula C18H36NO5P B591421 (4E, 14Z)-Sphingadienine-C18-1-phosphate CAS No. 1622300-16-6

(4E, 14Z)-Sphingadienine-C18-1-phosphate

Cat. No.: B591421
CAS No.: 1622300-16-6
M. Wt: 377.462
InChI Key: UYQLIIBGFGHMQC-YQDZIVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4E, 14Z)-Sphingadienine-C18-1-phosphate” is a sphingoid that is sphingosine having an additional cis-double bond at position 14. It has a role as a mouse metabolite. It is a sphingoid and an aminodiol. It is functionally related to a sphingosine .


Synthesis Analysis

The dienic long-chain base of human plasma sphingomyelins has been identified as d-erythro-1,3-dihydroxy-2-amino-4-trans-14-cis-octadecadiene. A similar sphingosine has also been detected in plasma sphingomyelins of rat, rabbit, and cat .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H35NO2. The IUPAC name is (2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 297.5 g/mol. It has 3 hydrogen bond donors and 3 hydrogen bond acceptors. The exact mass is 297.266779359 g/mol .

Scientific Research Applications

Sphingosine 1-Phosphate Signaling in Mammalian Cells

Sphingosine 1-phosphate (S1P) is a lysolipid that plays crucial roles in mitogenesis, differentiation, migration, and apoptosis through receptor-dependent mechanisms. S1P signaling is mediated by the endothelial differentiation gene (EDG) G-protein-coupled receptor family. This signaling influences various cellular responses including transcription factor activation, cytoskeletal protein regulation, adhesion molecule expression, and caspase activities. Understanding the enzymatic pathways involved in S1P metabolism provides insights into potential therapeutic targets for diseases like cancer, angiogenesis, and inflammation (Pyne & Pyne, 2000).

Sphingolipids in Food and Health

Sphingolipids (SLs), including S1P, are critical for cell functions and human health, regulating a wide range of cellular processes. The review on dietary SLs underscores their roles in disease etiology and prevention, including bacterial infection, cancers, neurodegenerative diseases, and metabolic syndrome. This indicates the potential of dietary SLs as functional constituents for improving human health, highlighting the importance of understanding SL metabolism and signaling in nutritional science (Wang et al., 2020).

Therapeutic Targeting of Sphingosine Phosphate Lyase

Sphingosine phosphate lyase (SPL) degrades S1P, regulating its signaling and contributing to various physiological and pathological processes, including cancer, immunity, and inflammation. SPL's role in modulating S1P levels makes it a promising target for pharmacological manipulation in treating diseases (Kumar & Saba, 2009).

S1P Signaling in Atherosclerosis and Vascular Biology

S1P influences endothelial and vascular smooth muscle cell functions, playing a critical role in atherosclerosis development. It promotes endothelial cell migration, proliferation, and barrier integrity while inhibiting vascular smooth muscle cell migration. Understanding S1P signaling in vascular biology could inform new therapeutic strategies for cardiovascular diseases (Tamama & Okajima, 2002).

Biochemical Analysis

Biochemical Properties

The (4E, 14Z)-Sphingadienine-C18-1-phosphate interacts with various biomolecules within the cell. It is a part of sphingomyelin, a type of sphingolipid found in animal cell membranes, especially in the membranous myelin sheath which surrounds some nerve cell axons . The interactions of this compound with these biomolecules contribute to its role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4E, 14Z)-Sphingadienine-C18-1-phosphate involves the conversion of sphingosine to sphingadienine, followed by phosphorylation of the hydroxyl group at position 1 of sphingadienine with a phosphoric acid derivative.", "Starting Materials": [ "Sphingosine", "Phosphoric acid derivative (e.g. phosphoric anhydride, phosphorus oxychloride, etc.)", "Solvents (e.g. methanol, chloroform, etc.)", "Reagents (e.g. sodium hydroxide, hydrochloric acid, etc.)" ], "Reaction": [ "Conversion of sphingosine to sphingadienine through a base-catalyzed elimination reaction", "Purification of sphingadienine", "Phosphorylation of sphingadienine at position 1 with a phosphoric acid derivative", "Purification of (4E, 14Z)-Sphingadienine-C18-1-phosphate" ] }

CAS No.

1622300-16-6

Molecular Formula

C18H36NO5P

Molecular Weight

377.462

IUPAC Name

[(2S,3R,4E,14Z)-2-amino-3-hydroxyoctadeca-4,14-dienyl] dihydrogen phosphate

InChI

InChI=1S/C18H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,14-15,17-18,20H,2-3,6-13,16,19H2,1H3,(H2,21,22,23)/b5-4-,15-14+/t17-,18+/m0/s1

InChI Key

UYQLIIBGFGHMQC-YQDZIVAPSA-N

SMILES

CCCC=CCCCCCCCCC=CC(C(COP(=O)(O)O)N)O

Synonyms

(2S,3R,4E,14Z)-2-Amino-3-hydroxyoctadeca-4,14-dien-1-yl Dihydrogen Phosphate;  (E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol Dihydrogen Phosphate;  [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol Dihydrogen Phosphate;  Sphingadienine Dihydro

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of (4E, 14Z)-Sphingadienine-C18-1-phosphate (S1P-d18:2) in blood sample quality control?

A1: The study identified S1P-d18:2 as a reliable biomarker for assessing preanalytical errors in blood sample handling, specifically delays between blood collection and processing (centrifugation). Researchers found that S1P-d18:2 levels significantly increase in serum and plasma samples when there are delays in processing. This increase allows for the identification of samples that may not accurately reflect the in vivo state due to improper handling.

Q2: How were the cutoff values for S1P-d18:2 determined, and what is their practical implication?

A2: The researchers established cutoff values for S1P-d18:2 in both plasma (≤0.085 μg/mL) and serum (≤0.154 μg/mL) based on a large-scale analysis of over 1400 samples collected from various sources, including biobanks and clinical trials []. These cutoff values serve as thresholds for identifying potentially compromised samples. Samples exceeding these limits likely experienced preanalytical errors, particularly delays in processing, and might need to be excluded from studies to ensure data reliability.

Q3: Does the study discuss the influence of diseases or physiological conditions on S1P-d18:2 levels?

A3: The research explicitly investigated whether severe diseases or intense metabolic stress could affect S1P-d18:2 concentrations. Their findings showed that neither life-threatening diseases nor strenuous physical activity (high-intensity exercise) significantly impacted the levels of this biomarker []. This finding further supports the robustness and reliability of using S1P-d18:2 as a specific indicator for preanalytical errors in blood sample handling, independent of a patient's health status or exertion levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.